(-)-Rosthornin A; Isodopharicin C
Description
(-)-Rosthornin A, also known as Isodopharicin C, is a diterpenoid compound isolated from the plant Isodon rosthornii (Ying Hua Xiang Cha Cai), a species traditionally used in Chinese medicine. It has the molecular formula C₂₂H₃₂O₅, a molecular weight of 376.50 g/mol, and a melting point of 168–170°C . Its specific optical rotation is [α]D²¹ = −150.98° (measured in chloroform), indicating a distinct stereochemical configuration critical to its bioactivity . The compound is part of a broader class of ent-kaurane diterpenoids, which are known for their structural complexity and diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities .
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(1R,5R,9R,13R)-13-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C22H32O5/c1-13-18(25)21-9-6-16-19(3,12-23)7-5-8-20(16,4)17(21)15(27-14(2)24)10-22(13,26)11-21/h15-17,23,26H,1,5-12H2,2-4H3/t15?,16?,17?,19-,20+,21+,22-/m0/s1 |
InChI Key |
PYPRWTSCIQSVKE-DEJOXTEMSA-N |
Isomeric SMILES |
CC(=O)OC1C[C@@]2(C[C@]3(C1[C@@]4(CCC[C@@](C4CC3)(C)CO)C)C(=O)C2=C)O |
Canonical SMILES |
CC(=O)OC1CC2(CC3(C1C4(CCCC(C4CC3)(C)CO)C)C(=O)C2=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Rosthornin A; Isodopharicin C involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as cyclization, oxidation, and reduction to form the final compound. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of (-)-Rosthornin A; Isodopharicin C involves scaling up the laboratory synthesis to a larger scale. This requires optimization of the reaction conditions and the use of industrial-grade equipment. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (-)-Rosthornin A; Isodopharicin C undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, (-)-Rosthornin A; Isodopharicin C is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine: In medicine, (-)-Rosthornin A; Isodopharicin C is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
Mechanism of Action
The mechanism of action of (-)-Rosthornin A; Isodopharicin C involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Rosthornin B
Rosthornin B, another diterpenoid from Isodon rosthornii, shares a structural backbone with (-)-Rosthornin A but differs in functional groups. Key distinctions include:
- Molecular formula : C₂₄H₃₄O₇ (vs. C₂₂H₃₂O₅ in Rosthornin A) .
- Molecular weight : 434.53 g/mol (vs. 376.50 g/mol) .
- Melting point : 147–149°C (vs. 168–170°C) .
- Optical rotation : [α]D²⁵ = −156.3° (vs. −150.98°), suggesting differences in chiral centers or substituents .
The additional oxygen and carbon atoms in Rosthornin B likely arise from acetyl or glycosyl groups, which may enhance solubility or receptor binding compared to Rosthornin A .
Rosthornin D
Rosthornin D, also isolated from Isodon rosthornii, has the formula C₂₂H₃₂O₆ and a molecular weight of 392.50 g/mol . Its melting point (152–154°C ) and lack of reported optical rotation data distinguish it from Rosthornin A. The extra oxygen atom compared to Rosthornin A could indicate a hydroxyl or ketone group, altering its reactivity or pharmacokinetics .
Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | [α]D (Solvent) | Source |
|---|---|---|---|---|---|
| (-)-Rosthornin A | C₂₂H₃₂O₅ | 376.50 | 168–170 | −150.98° (CHCl₃) | Isodon rosthornii |
| Rosthornin B | C₂₄H₃₄O₇ | 434.53 | 147–149 | −156.3° (MeOH) | Isodon rosthornii |
| Rosthornin D | C₂₂H₃₂O₆ | 392.50 | 152–154 | Not reported | Isodon rosthornii |
Pharmacological Implications of Structural Differences
- Rosthornin A : The absence of additional oxygen-containing groups may limit its polarity, affecting membrane permeability. Its strong optical rotation suggests a rigid, bioactive conformation .
- Rosthornin D : The intermediate molecular weight and oxygen count may balance solubility and bioavailability, though further studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
